5-(Biotinamido)pentylazide

Description

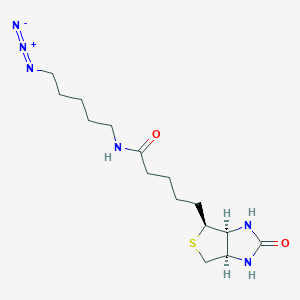

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-azidopentyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N6O2S/c16-21-18-9-5-1-4-8-17-13(22)7-3-2-6-12-14-11(10-24-12)19-15(23)20-14/h11-12,14H,1-10H2,(H,17,22)(H2,19,20,23)/t11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHJIFNOKMTXHY-OBJOEFQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 5-(Biotinamido)pentylazide in Modern Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Biotinamido)pentylazide is a cornerstone reagent in the field of molecular biology, primarily utilized as a biotinylation agent in bioorthogonal chemistry. Its structure, featuring a terminal azide (B81097) group and a biotin (B1667282) moiety connected by a pentyl linker, enables the specific and covalent labeling of biomolecules. This guide provides an in-depth overview of its applications, experimental workflows, and quantitative data to facilitate its effective use in research and development.

The primary utility of this compound lies in its ability to participate in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions allow for the precise attachment of a biotin tag to biomolecules—such as proteins, nucleic acids, and glycans—that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.[3] The unparalleled strength of the biotin-streptavidin interaction is then leveraged for the highly efficient detection, purification, and enrichment of these tagged biomolecules.[4]

Core Applications in Molecular Biology

The versatility of this compound has led to its widespread adoption in a variety of applications:

-

Proteomics: In activity-based protein profiling (ABPP) and other chemical proteomics workflows, this reagent is used to tag and identify specific classes of enzymes or to profile post-translational modifications like glycosylation and palmitoylation.[2][3]

-

Nucleic Acid Research: It enables the labeling of alkyne-modified DNA and RNA for studies on replication, transcription, and for the isolation of specific nucleic acid sequences.

-

Glycobiology: The study of glycans and glycoproteins is greatly facilitated by the metabolic labeling of cells with alkyne-containing sugars, followed by reaction with this compound for their subsequent enrichment and identification.[2]

-

Drug Discovery: This molecule aids in target identification and validation by allowing for the biotinylation and subsequent pulldown of proteins that interact with an alkyne-modified drug candidate.

Signaling Pathways and Experimental Workflows

A common and powerful application of this compound is in chemical proteomics workflows designed to identify and quantify proteins that have been metabolically labeled. For instance, in the study of O-GlcNAcylation, cells are first treated with an azido-sugar, which is incorporated into glycoproteins. These azide-modified proteins can then be reacted with an alkyne-biotin tag. However, the principle is the same when using an alkyne-sugar and an azide-biotin reagent like this compound. The following diagram illustrates a typical workflow.

Data Presentation: Quantitative Comparison of Click Chemistry Methods

The choice between CuAAC and SPAAC for biotinylating alkyne-modified biomolecules depends on the experimental context. CuAAC is generally faster and more efficient for in vitro applications, while the catalyst-free SPAAC is preferred for live-cell imaging and in vivo studies to avoid copper-induced cytotoxicity.[1][5]

| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |

| Reaction Kinetics (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | 0.1 to 1.0 M⁻¹s⁻¹ | CuAAC is significantly faster, leading to quicker labeling.[5] |

| Biocompatibility | Potentially cytotoxic due to copper catalyst. | Highly biocompatible as it is catalyst-free. | SPAAC is the preferred method for in vivo applications.[1] |

| Protein Identification | Identified 229 putative O-GlcNAc modified proteins.[6] | Identified 188 putative O-GlcNAc modified proteins.[6] | In this specific proteomics study, CuAAC yielded more protein identifications.[6] |

| Reagents | Terminal Alkyne, Azide, Copper(I) catalyst (e.g., CuSO₄ + sodium ascorbate).[1] | Strained Cyclooctyne (e.g., DBCO, BCN), Azide. | SPAAC requires a specialized and often more complex alkyne reagent. |

Experimental Protocols

Protocol: Enrichment of Metabolically Labeled Proteins for Mass Spectrometry

This protocol provides a detailed methodology for the enrichment of proteins that have been metabolically labeled with an alkyne-containing precursor, followed by biotinylation using this compound via CuAAC.

1. Cell Culture and Metabolic Labeling:

-

Culture cells of interest to approximately 80% confluency.

-

Replace the standard medium with a medium containing the alkyne-modified metabolic precursor (e.g., an alkyne-tagged amino acid or sugar).

-

Incubate for a duration appropriate for the biological process being studied (e.g., 18-24 hours for protein turnover studies).

2. Cell Lysis and Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:

-

To 1 mg of protein lysate, add the following reagents in order:

-

This compound to a final concentration of 100 µM.

-

Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.

-

Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 1 mM.

-

-

Vortex the reaction mixture and incubate at room temperature for 1 hour with rotation.

4. Protein Precipitation and Solubilization:

-

Precipitate the protein by adding four volumes of ice-cold acetone (B3395972) and incubate at -20°C for 1 hour.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

-

Discard the supernatant and wash the pellet with ice-cold methanol.

-

Air-dry the pellet and resuspend in a buffer containing 1% SDS in PBS.

5. Streptavidin Affinity Purification:

-

Add high-capacity streptavidin agarose (B213101) resin to the solubilized protein sample.

-

Incubate for 2 hours at room temperature with end-over-end rotation.

-

Pellet the resin by centrifugation and discard the supernatant.

-

Perform a series of stringent washes to remove non-specifically bound proteins:

-

Wash 1: 1% SDS in PBS

-

Wash 2: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0

-

Wash 3: 20% acetonitrile (B52724) in PBS

-

6. On-Bead Digestion for Mass Spectrometry:

-

Resuspend the washed resin in a digestion buffer (e.g., 100 mM ammonium (B1175870) bicarbonate).

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.

-

Collect the supernatant containing the digested peptides.

-

Elute any remaining peptides from the beads with a high-organic solvent (e.g., 70% acetonitrile, 0.1% formic acid).

-

Combine the supernatant and eluate, and desalt the peptides using a C18 StageTip prior to LC-MS/MS analysis.

This protocol is a general guideline and may require optimization for specific cell types and experimental goals.

Logical Relationship Diagram for CuAAC vs. SPAAC Selection

The decision to use CuAAC or SPAAC is a critical step in the experimental design. The following diagram outlines the logical considerations for this choice.

Conclusion

This compound is an indispensable tool for the biotinylation of alkyne-modified biomolecules in molecular biology. Its application in click chemistry-based workflows has significantly advanced our ability to study complex biological processes. By understanding the principles of its use, the quantitative differences between reaction types, and by following robust experimental protocols, researchers can effectively leverage this reagent to achieve their scientific goals in proteomics, genomics, and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity | MtoZ Biolabs [mtoz-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Biotinamido)pentylazide structure and chemical properties

Introduction

5-(Biotinamido)pentylazide is a bioorthogonal chemical reporter and biotinylation reagent. It is a key tool in chemical biology and drug development for the labeling and detection of biomolecules. This molecule contains a biotin (B1667282) moiety, a pentyl linker, and a terminal azide (B81097) group. The biotin provides a high-affinity handle for purification or detection via streptavidin or avidin (B1170675) conjugates. The azide group enables covalent ligation to alkyne-containing molecules through the highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This guide provides a detailed overview of the structure, chemical properties, and common applications of this compound.

Chemical Structure

The structure of this compound consists of three key components:

-

Biotin: A vitamin that binds with high affinity to streptavidin and avidin proteins.

-

Pentylamide Linker: A five-carbon spacer that connects the biotin to the azide group, which can help reduce steric hindrance.

-

Azide Group: A bioorthogonal functional group that reacts specifically with terminal alkynes.

Image Source: BroadPharm[1]

Chemical Properties

The chemical properties of this compound are summarized in the table below. These properties are essential for its use in experimental settings, dictating storage conditions, solubility, and reactivity.

| Property | Value | Reference |

| CAS Number | 1349190-76-6 | [1][3] |

| Molecular Formula | C15H26N6O2S | [1][3] |

| Molecular Weight | 354.5 g/mol | [1][3] |

| Synonym | N-(5-Azidopentyl)biotinamide | [3] |

| Storage Conditions | -20°C | [1] |

Applications in Research and Drug Development

This compound is a versatile reagent with a wide range of applications, primarily centered around its ability to participate in click chemistry reactions.[1] This allows for the specific labeling of alkyne-modified biomolecules.

Bioconjugation and Labeling

The azide group of this compound allows for its covalent attachment to molecules containing a terminal alkyne. This is typically achieved through the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click" reaction that is highly efficient and specific.[2][4] This reaction forms a stable triazole linkage.[1]

This labeling strategy is employed in various research areas:

-

Proteomics: Identifying and isolating newly synthesized proteins by metabolically incorporating alkyne-containing amino acid analogs.[5]

-

Glycobiology: Labeling and imaging glycans in living systems.[6][7]

-

Nucleic Acid Research: Labeling DNA and RNA containing alkyne-modified nucleotides.[8]

Affinity Purification

Once a biomolecule is labeled with this compound, the biotin moiety can be used for affinity purification. The strong and specific interaction between biotin and streptavidin (or avidin) allows for the selective capture of the biotinylated molecule from a complex mixture, such as a cell lysate.[5] The captured biomolecule can then be eluted and further analyzed, for instance, by mass spectrometry.

PROTAC Technology

This compound can also serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Experimental Protocols

The following are generalized protocols for the use of biotin azide reagents in common laboratory procedures. Optimization is often necessary for specific experimental systems.

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Biomolecules

This protocol describes the labeling of alkyne-modified biomolecules with an azide-containing reagent like this compound.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium Ascorbate (B8700270)

-

DMSO

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Dissolve the alkyne-modified biomolecule in an appropriate buffer or water.[8]

-

Add triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.[8]

-

Add DMSO and vortex to mix.[8]

-

Add the this compound stock solution (typically 10 mM in DMSO) and vortex.[8]

-

Bubble inert gas through the solution for 30 seconds to remove oxygen, which can interfere with the reaction.[8]

-

Initiate the reaction by adding a solution of copper(II) sulfate.[8][10] The copper(II) is reduced in situ to the catalytic copper(I) species by sodium ascorbate.

-

Flush the reaction vessel with inert gas and seal.[8]

-

Vortex the mixture thoroughly.[8]

-

Incubate the reaction at room temperature for at least one hour, or overnight.[8]

-

The labeled product can be purified by methods such as precipitation or chromatography.[8]

Protocol for Labeling Proteins in Cell Lysates

This protocol is a starting point for labeling alkyne-tagged proteins in a cell lysate.

Materials:

-

Cell lysate containing alkyne-tagged proteins

-

This compound

-

20 mM Copper(II) sulfate (CuSO4) solution

-

300 mM Sodium ascorbate solution

-

Methanol, Chloroform, and Water for precipitation

Procedure:

-

To your cell lysate, add the this compound to a final concentration of 20 µM (this may require optimization, with a typical range of 5 µM to 50 µM).[10]

-

Add 10 µL of 20 mM CuSO4 solution and vortex briefly.[10]

-

Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex.[10]

-

Allow the reaction to proceed for 30 minutes at room temperature, with continuous mixing.[10]

-

To precipitate the labeled proteins, add methanol, chloroform, and water.[10]

-

Incubate at -20°C for one hour.[10]

-

Centrifuge to pellet the proteins and carefully remove the aqueous upper layer.[10] The protein pellet can then be washed and prepared for further analysis.

Visualizations

Experimental Workflow: Click Chemistry Labeling and Affinity Purification

The following diagram illustrates a typical workflow for labeling a target protein with this compound followed by affinity purification.

Caption: Workflow for labeling and purification using this compound.

Signaling Pathway: Conceptual Representation of PROTAC Action

This diagram shows a conceptual representation of how a PROTAC, which could be synthesized using a linker derived from this compound, functions to degrade a target protein.

References

- 1. This compound, 1349190-76-6 | BroadPharm [broadpharm.com]

- 2. abpbio.com [abpbio.com]

- 3. chempep.com [chempep.com]

- 4. Peptide conjugation via CuAAC 'click' chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to Biotin-Azide Tags for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has transformed our ability to study biological processes in their native environment. By introducing chemical handles onto biomolecules that can be selectively reacted with exogenous probes, we can visualize, track, and isolate targets of interest with minimal perturbation to the living system. Among the most powerful and widely used bioorthogonal tools is the azide (B81097) (-N₃) group, prized for its small size, metabolic stability, and unique reactivity. When paired with a biotin (B1667282) affinity tag, the resulting biotin-azide probe becomes a versatile reagent for a multitude of applications in proteomics, glycomics, and drug discovery.

This technical guide provides a comprehensive overview of the core principles and methodologies for utilizing biotin-azide tags in bioorthogonal labeling. We will delve into the two primary azide-alkyne cycloaddition reactions, present quantitative data for reaction optimization, provide detailed experimental protocols for key applications, and illustrate complex workflows with clear diagrams.

Core Principles: The Chemistry of Azide-Alkyne Cycloaddition

The foundation of biotin-azide labeling lies in the "click chemistry" reaction between an azide and an alkyne, which forms a stable triazole linkage. This reaction is highly specific and does not interfere with native biological functional groups, making it truly bioorthogonal.[1] There are two main strategies for catalyzing this reaction in a biological context:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction utilizes a copper(I) catalyst to join a terminal alkyne with an azide.[2][3] While highly efficient, the potential cytotoxicity of copper has led to the development of various ligands to chelate the metal and mitigate its harmful effects in living systems.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a metal catalyst, SPAAC employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which readily reacts with an azide to release ring strain.[5] This catalyst-free approach is generally considered more biocompatible and is often the method of choice for live-cell and in vivo labeling.[5][6]

Quantitative Data for Reaction Optimization

The choice between CuAAC and SPAAC, as well as the selection of specific reagents, depends on the experimental context, including the desired reaction speed, the sensitivity of the biological system, and the nature of the target biomolecule. The following tables summarize key quantitative data to aid in this decision-making process.

Table 1: Comparison of CuAAC and SPAAC for Bioorthogonal Labeling

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Principle | Copper(I) catalyzes the reaction between a terminal alkyne and an azide. | A strained cyclooctyne reacts with an azide to release ring strain. |

| Kinetics | Generally very fast, with second-order rate constants in the range of 10² - 10³ M⁻¹s⁻¹. | Kinetics are dependent on the cyclooctyne used, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹. |

| Biocompatibility | Potential for cytotoxicity due to the copper(I) catalyst. Ligands are often required to minimize toxicity.[4] | Generally considered highly biocompatible due to the absence of a metal catalyst. |

| Reagents | Terminal alkyne, azide, Cu(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA). | Strained cyclooctyne (e.g., DBCO, DIBO, BCN), azide. |

| Applications | In vitro labeling, fixed cells, and some live-cell applications with careful optimization. | Live-cell imaging, in vivo labeling, and applications in sensitive biological systems. |

Table 2: Second-Order Rate Constants for Common Cyclooctynes in SPAAC

The reaction rate of SPAAC is critically dependent on the structure of the cyclooctyne. The following table provides a comparison of second-order rate constants (k₂) for the reaction of various cyclooctynes with benzyl (B1604629) azide, a common model azide.

| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 | [5] |

| Dibenzoannulated cyclooctyne (DIBO) | ~0.3 - 0.7 | [5] |

| Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 | [5] |

| DIBAC | Varies with azide, can be slower than BCN for some fluorinated azides | [7] |

| [9+1]CPP | 2.2 x 10⁻³ | [8] |

| m[9+1]CPP | 9.6 x 10⁻³ | [8] |

| [11+1]CPP | 4.5 x 10⁻⁴ | [8] |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant used.[5]

Table 3: Comparison of Cleavable Biotin-Azide Linkers

For applications such as mass spectrometry-based proteomics, it is often desirable to release the biotinylated biomolecule from the streptavidin affinity matrix after enrichment. This is achieved using cleavable linkers.

| Cleavable Linker | Cleavage Condition | Advantages | Disadvantages | Reference(s) |

| Dialkoxydiphenylsilane (DADPS) | Mild acid (e.g., 10% formic acid, 30 min) | Efficient cleavage under mild conditions compatible with mass spectrometry. Leaves a small mass tag. | May not be suitable for acid-labile biomolecules. | [9][10] |

| Azobenzene | Sodium dithionite | Provides an alternative, orthogonal cleavage strategy. | Can result in artifactual modifications and lower recovery compared to DADPS in some proteomic workflows.[11] | [11] |

| Disulfide | Reducing agents (e.g., DTT, TCEP) | Commonly used and well-understood cleavage chemistry. | Can be susceptible to premature cleavage in the reducing environment of the cell. | [9] |

| Photocleavable | UV irradiation (e.g., 365 nm) | Spatially and temporally controlled cleavage. | Can potentially damage biomolecules. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing biotin-azide tags.

Protocol 1: Metabolic Labeling and Enrichment of Newly Synthesized Proteins (BONCAT)

This protocol describes the labeling of newly synthesized proteins in cultured cells using the non-canonical amino acid L-azidohomoalanine (AHA) and subsequent enrichment via SPAAC with a DBCO-biotin probe.

Materials:

-

Mammalian cells of interest (e.g., HEK293)

-

Complete cell culture medium

-

Methionine-free medium

-

L-azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

DBCO-PEG4-Biotin

-

Streptavidin-conjugated magnetic beads

-

Wash buffers (e.g., PBS with 0.1% SDS)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Metabolic Labeling: a. Culture cells to the desired confluency. b. Wash the cells once with PBS. c. Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools. d. Replace the medium with methionine-free medium supplemented with AHA (typically 50 µM) and incubate for the desired labeling period (e.g., 4-24 hours).

-

Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in lysis buffer on ice for 30 minutes. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): a. To the clarified lysate, add DBCO-PEG4-Biotin to a final concentration of 100 µM. b. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

Enrichment of Biotinylated Proteins: a. Equilibrate the streptavidin magnetic beads by washing them three times with lysis buffer. b. Add the equilibrated beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation. c. Pellet the beads using a magnetic stand and discard the supernatant. d. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins (e.g., 3 washes with PBS containing 1% SDS, followed by 3 washes with PBS).

-

Elution and Analysis: a. Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 10 minutes. b. Analyze the eluted proteins by SDS-PAGE and western blotting using a streptavidin-HRP conjugate or proceed with on-bead digestion for mass spectrometry analysis.

Protocol 2: Labeling of Cell Surface Sialoglycans

This protocol details the metabolic labeling of cell surface sialoglycans with an azido-sugar (Ac₄ManNAz) and subsequent biotinylation via SPAAC for visualization or enrichment.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Tetraacetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

DBCO-functionalized biotin (e.g., DBCO-Biotin)

-

For imaging: Streptavidin conjugated to a fluorophore

-

For enrichment: Streptavidin-conjugated beads

Procedure:

-

Metabolic Labeling: a. Seed cells at an appropriate density and allow them to adhere overnight. b. Prepare a stock solution of Ac₄ManNAz in DMSO. c. Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM. d. Incubate the cells for 2-3 days to allow for the incorporation of the azido-sugar into cell surface glycans.[6][12]

-

SPAAC Labeling of Live Cells: a. Gently wash the cells three times with ice-cold PBS. b. Prepare a solution of DBCO-Biotin in PBS (e.g., 50 µM). c. Add the DBCO-Biotin solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. d. Wash the cells three times with ice-cold PBS to remove unreacted DBCO-Biotin.

-

Analysis:

-

For Imaging: Incubate the labeled cells with a fluorescently labeled streptavidin conjugate, wash, and visualize by fluorescence microscopy or flow cytometry.

-

For Enrichment: Lyse the cells and proceed with enrichment of biotinylated glycoproteins using streptavidin beads as described in Protocol 1.

-

Mandatory Visualizations

Signaling Pathway: Investigating Wnt Protein Palmitoylation

Biotin-azide labeling can be used to study post-translational modifications, such as the palmitoylation of Wnt proteins, which is crucial for their secretion and signaling activity. In this workflow, an alkyne-tagged palmitate analog is metabolically incorporated into Wnt proteins. The alkyne handle is then reacted with an azide-biotin probe via CuAAC, allowing for the enrichment and detection of the lipidated Wnt protein.[13]

Caption: Workflow for studying Wnt protein palmitoylation using biotin-azide.

Experimental Workflow: Proteomic Identification of Labeled Proteins

This diagram illustrates a general workflow for the identification of biotin-azide labeled proteins using mass spectrometry. This workflow is applicable to various labeling strategies, including BONCAT and cell surface glycan labeling.

Caption: General workflow for proteomic analysis of biotin-azide labeled proteins.

Logical Relationship: Choosing Between CuAAC and SPAAC

The decision to use CuAAC or SPAAC is a critical step in designing a bioorthogonal labeling experiment. This diagram illustrates the key considerations that guide this choice.

References

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Monitoring Wnt Protein Acylation Using an In Vitro Cyclo-Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

5-(Biotinamido)pentylazide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Biotinamido)pentylazide is a versatile chemical probe that serves as a crucial tool in modern chemical biology and drug discovery. Its bifunctional nature, possessing both a biotin (B1667282) moiety for detection and purification and a terminal azide (B81097) for covalent ligation via "click chemistry," makes it an invaluable reagent for a variety of applications. This guide provides an in-depth overview of its properties, applications, and relevant experimental protocols.

Core Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and data analysis.

| Property | Value | Reference |

| CAS Number | 1349190-76-6 | [1][2] |

| Molecular Weight | 354.5 g/mol | [1][2] |

| Molecular Formula | C₁₅H₂₆N₆O₂S | [1][2] |

| Synonym | N-(5-Azidopentyl)biotinamide | [2] |

| Storage Condition | -20°C | [1] |

Key Applications

This compound is primarily utilized in two significant areas of research: as a biotinylation reagent for "click chemistry" and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

1. Click Chemistry Biotinylation:

The terminal azide group of this compound allows for its highly specific and efficient covalent attachment to molecules containing an alkyne functional group. This reaction, a cornerstone of "click chemistry," can proceed via two main pathways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between the azide and a terminal alkyne, catalyzed by a copper(I) source.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free alternative involves the reaction of the azide with a strained cyclooctyne, which is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.

Once attached to a target molecule (e.g., a protein, glycan, or small molecule), the biotin moiety allows for:

-

Detection and Visualization: Using streptavidin or avidin (B1170675) conjugates (e.g., fluorescent probes, enzymes for colorimetric assays).

-

Affinity Purification: For the enrichment and isolation of labeled biomolecules from complex mixtures using streptavidin-functionalized resins.

2. PROTAC Synthesis:

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used as a linker component in the modular synthesis of PROTACs. The azide group provides a convenient handle to connect one part of the PROTAC (e.g., the E3 ligase ligand) to the other (the target protein ligand) via a click reaction.

Experimental Protocols

The following is a generalized protocol for the biotinylation of an alkyne-modified protein in a cell lysate using this compound via a CuAAC reaction. Note: This is a representative protocol and should be optimized for specific experimental conditions.

Materials:

-

Cell lysate containing alkyne-modified protein

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate, THPTA)

-

Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)

-

Protease inhibitors

-

Streptavidin-agarose resin

Procedure:

-

Lysate Preparation:

-

Prepare a cell lysate from cells metabolically labeled with an alkyne-containing amino acid or sugar.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the total protein concentration of the lysate.

-

-

Click Reaction:

-

To 1 mg of total protein in a microcentrifuge tube, add this compound to a final concentration of 100 µM.

-

Freshly prepare a solution of CuSO₄ and a reducing agent. Add CuSO₄ to a final concentration of 1 mM and the reducing agent to a final concentration of 5 mM.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

-

-

Protein Precipitation (Optional but Recommended):

-

Precipitate the protein to remove excess click chemistry reagents. A methanol/chloroform precipitation is a common method.

-

Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).

-

-

Affinity Purification:

-

Equilibrate streptavidin-agarose resin with a suitable binding buffer.

-

Add the biotinylated protein sample to the equilibrated resin.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Wash the resin extensively with a series of buffers to remove non-specifically bound proteins. A common wash series includes high salt, urea, and detergent washes.

-

-

Elution:

-

Elute the captured proteins from the resin. This can be achieved by boiling the resin in SDS-PAGE sample buffer or by using a cleavable biotin linker system.

-

Visualizations

The following diagrams illustrate the key processes involving this compound.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of 5-(Biotinamido)pentylazide

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and chemical biology, 5-(Biotinamido)pentylazide stands as a critical reagent for the introduction of biotin (B1667282) moieties onto alkyne-tagged biomolecules via "click chemistry." Its utility is, however, intrinsically linked to its behavior in aqueous environments, where most biological reactions are conducted. This technical guide provides an in-depth analysis of the solubility and stability of this compound in aqueous buffers, offering a framework for its effective use in research and development. While specific experimental data for this compound is not extensively published, this guide synthesizes information on related molecules and established analytical principles to provide a robust predictive overview and detailed experimental protocols for its characterization.

Chemical Properties of this compound

This compound, with a molecular weight of 354.47 g/mol , is comprised of three key functional components: the biotin moiety, a pentyl spacer, and a terminal azide (B81097) group. The biotin group provides the high-affinity binding to streptavidin and avidin, the pentyl spacer offers flexibility and reduces steric hindrance, and the azide group is the reactive handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₅H₂₆N₆O₂S | - |

| Molecular Weight | 354.47 g/mol | - |

| Appearance | White to off-white solid | Typical for similar biotinylation reagents. |

| Storage Temperature | -20°C | Recommended by most suppliers to ensure long-term stability. |

| Solubility in Organic Solvents | Soluble in DMSO and DMF | Common for biotinylation reagents of this class. |

Aqueous Solubility

The aqueous solubility of this compound is a critical parameter for its use in biological systems. Based on the structure, which contains both hydrophobic (pentyl chain, biotin rings) and hydrophilic (amide, azide, ureido group) elements, its solubility in purely aqueous buffers is expected to be limited.

Factors Influencing Aqueous Solubility

-

pH: The molecule does not possess strongly acidic or basic groups, so its solubility is not expected to change dramatically within a physiological pH range (pH 6-8).

-

Buffer Composition: The presence of salts and other buffer components can influence solubility. It is advisable to determine solubility in the specific buffer to be used for the intended application.

-

Temperature: Solubility generally increases with temperature, although this effect is typically modest for small molecules over the temperature ranges used in most biological experiments.

-

Co-solvents: The use of a small percentage of an organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO), is a common strategy to increase the aqueous solubility of biotinylation reagents.

Predicted Aqueous Solubility

Table 2: Predicted Aqueous Solubility of this compound

| Aqueous Buffer (pH 7.4) | Predicted Solubility | Comments |

| Phosphate Buffered Saline (PBS) | Low (< 1 mg/mL) | The presence of salts may slightly decrease solubility compared to pure water. |

| Tris-HCl | Low (< 1 mg/mL) | Similar to PBS, limited solubility is expected. |

| Citrate (B86180) Buffer | Low (< 1 mg/mL) | The effect of citrate on solubility is not expected to be significant. |

| PBS with 5% DMSO | Moderate (1-5 mg/mL) | The addition of a co-solvent significantly enhances solubility. |

Aqueous Stability

The stability of this compound in aqueous buffers is crucial for ensuring the efficiency and reproducibility of labeling experiments. The two primary functional groups susceptible to degradation are the amide bond and the azide group.

Potential Degradation Pathways

-

Hydrolysis of the Amide Bond: The amide linkage between the biotin and the pentylamine spacer can undergo hydrolysis, particularly at extreme pH values (acidic or basic) and elevated temperatures. This would result in the formation of biotin and 5-azidopentylamine. Under typical physiological conditions (pH 7.4, room temperature), the rate of hydrolysis is expected to be slow.

-

Degradation of the Azide Group: Alkyl azides, such as the one in this compound, are generally more stable than aryl azides. However, they can be sensitive to strong reducing agents and certain metal ions. In the context of "click chemistry," the azide is intentionally reacted, but unintended degradation should be minimized. Strong acidic conditions should also be avoided as they can lead to the formation of hydrazoic acid.

A proposed degradation pathway for this compound is illustrated below.

introduction to copper-catalyzed azide-alkyne cycloaddition (CuAAC)

An In-Depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has solidified its position as the quintessential "click" reaction, a class of chemical transformations known for their reliability, high yield, and bioorthogonality.[1] Introduced by Sharpless and Meldal, this reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole from an azide (B81097) and a terminal alkyne with remarkable efficiency and specificity.[2][3] Its operational simplicity and tolerance of a wide array of functional groups have propelled its use across diverse scientific disciplines, including drug discovery, materials science, and chemical biology.[4] This guide provides a comprehensive technical overview of the core principles of CuAAC, including its mechanism, quantitative performance metrics, and detailed experimental protocols for key applications.

Core Principles and Reaction Mechanism

The CuAAC reaction represents a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[5] While the thermal reaction often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed variant proceeds readily at room temperature to exclusively afford the 1,4-disubstituted product.[5]

The currently accepted mechanism involves a dinuclear copper intermediate, a departure from initial proposals of a mononuclear catalytic cycle.[6] Kinetic studies showing a second-order dependence on the copper concentration support this more complex and kinetically favored pathway.

The catalytic cycle can be summarized in the following key steps:

-

Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of a Cu(I) ion to the terminal alkyne, followed by deprotonation to form a copper(I) acetylide intermediate.

-

Coordination of the Second Copper Ion: A second Cu(I) ion coordinates to the π-system of the acetylide, forming a dinuclear σ,π-bis(copper) acetylide complex.

-

Azide Coordination: The organic azide coordinates to one of the copper centers of the dinuclear complex.

-

Cycloaddition: The coordinated azide undergoes a [3+2] cycloaddition with the acetylide, forming a six-membered copper-containing metallacycle.

-

Ring Contraction and Product Formation: The metallacycle rearranges and undergoes ring contraction to form the copper-triazolide product.

-

Protonolysis and Catalyst Regeneration: The copper-triazole bond is cleaved through protonolysis, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active dinuclear copper catalyst for the next cycle.

Data Presentation: Quantitative Comparison of Catalytic Systems

The efficiency of the CuAAC reaction is highly dependent on the choice of catalyst, ligand, and solvent. The following tables provide a summary of quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Copper Sources and Ligands in the CuAAC of Benzyl (B1604629) Azide with Phenylacetylene (B144264) [7]

| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) |

| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low |

| CuBr (ligand-free) | 0.5 | Neat | 5 min | <10 |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | 5 min | >99 |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat | 30 min | >99 |

| CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | 5 / 10 | t-BuOH/H₂O (1:1) | 12 h | 91 |

| CuSO₄·5H₂O / Sodium Ascorbate / THPTA | 1 / 5 / 5 | H₂O | 1 h | >95 |

Table 2: Comparative Performance of Ligands in CuAAC [7]

| Ligand | Key Features | Relative Reaction Rate | Biocompatibility |

| TBTA | Tris(benzyltriazolylmethyl)amine; first-generation ligand. | Moderate | Low |

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine; water-soluble. | High | High |

| BTTAA | Water-soluble ligand with a carboxylate group. | Very High | Very High |

| BTTES | Contains bulky tert-butyl groups and a sulfate (B86663) for solubility. | Very High | High |

Experimental Protocols

Protocol 1: General Procedure for CuAAC Synthesis of a Small Molecule

This protocol describes the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole, a common benchmark reaction.

Materials:

-

Benzyl azide (1.0 eq)

-

Phenylacetylene (1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (NaAsc) (0.2 eq)

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for TLC (e.g., hexane/ethyl acetate) and column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzyl azide (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of t-BuOH and water.

-

Addition of Reducing Agent: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).

-

Addition of Catalyst: Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Fluorescent Labeling of a Peptide via CuAAC

This protocol details the labeling of a purified azide-containing peptide with an alkyne-functionalized fluorescent dye.

Materials:

-

Purified, lyophilized azide-peptide

-

Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM in water)

-

Degassed PBS buffer or a mixture of DMSO and water

-

HPLC system for purification and analysis

Procedure:

-

Peptide Dissolution: Dissolve the azide-peptide in the chosen reaction buffer (e.g., degassed PBS) to a final concentration of 1-5 mM.[8]

-

Reagent Preparation: In separate tubes, prepare the required volumes of the alkyne-dye, CuSO₄, THPTA, and sodium ascorbate solutions.

-

Reaction Mixture Assembly: In a microcentrifuge tube, combine the peptide solution, alkyne-dye (typically 1.5-2.0 eq relative to the peptide), and the THPTA ligand.

-

Catalyst Addition: Add the CuSO₄ solution. The recommended final concentration is often in the range of 50-250 µM.

-

Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS.

-

Purification: Once the reaction is complete, purify the fluorescently labeled peptide from excess dye and catalyst using reverse-phase HPLC.[8][9]

-

Final Product: Lyophilize the purified, labeled peptide and store it protected from light at -20°C or -80°C. Confirm the final product's identity and purity by mass spectrometry and analytical HPLC.[8]

Mandatory Visualizations

Experimental Workflow for CuAAC Bioconjugation

Logical Workflow for Kinase Activity Probing using CuAAC

CuAAC is instrumental in creating probes for studying biological pathways. For instance, an activity-based probe for a specific kinase can be synthesized using CuAAC. This probe can then be used to label the active kinase in a cell lysate, allowing for its detection and quantification.

References

- 1. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. scilit.com [scilit.com]

- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of copper(I) catalyzed azide alkyne cycloaddition (CuAAC) for the preparation of conjugated pyrrolo[2,3-a]carbazole Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Core of Proteomic Innovation: A Technical Guide to Bioorthogonal Non-canonical Amino acid Tagging (BONCAT)

For researchers, scientists, and drug development professionals, understanding the dynamics of protein synthesis is paramount to unraveling cellular responses to stimuli, disease progression, and the mechanism of action of novel therapeutics. Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) has emerged as a powerful and versatile technique for the specific labeling and subsequent identification of newly synthesized proteins, offering a temporal snapshot of the translatome. [1][2][3] This in-depth guide explores the key features of BONCAT, providing a detailed overview of its underlying principles, experimental protocols, and data analysis strategies.

Fundamental Principles of BONCAT

BONCAT is a two-step method that allows for the selective isolation and identification of proteins synthesized within a specific timeframe.[1][2] The technique leverages the cell's own translational machinery to incorporate a non-canonical amino acid (ncAA) containing a bioorthogonal chemical handle into newly synthesized proteins.[3][4] This handle, inert to the biological environment, can then be selectively reacted with a complementary probe for visualization or affinity purification.[1][2]

The two most commonly used ncAAs in BONCAT are L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), which are analogs of methionine.[5][6] These ncAAs are recognized by the endogenous methionyl-tRNA synthetase and incorporated into proteins during translation.[7]

The bioorthogonal "click chemistry" reaction is the second critical component of BONCAT.[1][2] The azide (B81097) group of AHA or the alkyne group of HPG can be specifically and efficiently ligated to a probe containing the corresponding alkyne or azide, respectively.[5] This reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), is highly specific and occurs under biocompatible conditions, ensuring that the labeling does not interfere with cellular processes.[4][8]

Key Features and Advantages of BONCAT

The BONCAT methodology offers several distinct advantages for studying protein synthesis:

-

Temporal Resolution: BONCAT provides a time-resolved analysis of protein synthesis, allowing researchers to capture dynamic changes in the proteome in response to various stimuli.[1]

-

Specificity: The bioorthogonal nature of the click chemistry reaction ensures that only the ncAA-labeled proteins are tagged, minimizing off-target effects and background noise.[8]

-

Versatility: The chemical handle can be ligated to a variety of probes, including fluorophores for imaging (a technique often referred to as Fluorescent Non-canonical Amino Acid Tagging or FUNCAT), affinity tags (like biotin) for enrichment and mass spectrometry-based identification, and other functionalized molecules.[6][9][10]

-

Broad Applicability: BONCAT has been successfully applied in a wide range of biological systems, from bacteria and yeast to mammalian cells, tissues, and even whole organisms.[1][11]

Experimental Workflow

The following diagram illustrates a typical BONCAT experimental workflow, from cell labeling to protein identification.

Caption: A generalized experimental workflow for BONCAT.

Detailed Experimental Protocols

This section provides a generalized protocol for a BONCAT experiment. Specific conditions, such as incubation times and reagent concentrations, should be optimized for the particular cell type or organism under investigation.

Cell Culture and Labeling with Non-canonical Amino Acids

-

Prepare Labeling Medium: For methionine auxotrophs, supplement methionine-free medium with the desired concentration of AHA or HPG (typically in the low millimolar range). For other cell types, it may be necessary to deplete endogenous methionine prior to labeling.

-

Incubation: Replace the normal growth medium with the labeling medium and incubate the cells for a defined period (e.g., 30 minutes to 4 hours) to allow for the incorporation of the ncAA into newly synthesized proteins.[12]

Cell Lysis and Protein Extraction

-

Harvest Cells: After the labeling period, wash the cells with ice-cold PBS to remove any unincorporated ncAA.

-

Lyse Cells: Lyse the cells using a suitable lysis buffer containing protease inhibitors. The choice of lysis buffer will depend on the downstream application. For mass spectrometry, a buffer containing SDS is often used to ensure complete protein denaturation and solubilization.

Click Chemistry Reaction

-

Prepare Click Chemistry Reagents: Prepare stock solutions of the alkyne- or azide-containing probe (e.g., biotin-alkyne), a copper(I) source (e.g., copper(II) sulfate), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

Perform the Reaction: Add the click chemistry reagents to the cell lysate and incubate at room temperature to allow for the ligation of the probe to the ncAA-labeled proteins.[13] For SPAAC, which is copper-free, a strained alkyne probe (e.g., DBCO-biotin) is used.[8]

Enrichment of Labeled Proteins

-

Affinity Purification: If a biotinylated probe was used, the labeled proteins can be enriched using streptavidin-coated beads.[14] Incubate the lysate with the beads, followed by extensive washing to remove non-specifically bound proteins.

Downstream Analysis

-

On-Bead Digestion: The enriched proteins can be digested into peptides directly on the beads using a protease such as trypsin.

-

Mass Spectrometry: The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.[11]

-

Fluorescence Microscopy (FUNCAT): If a fluorescent probe was used, the labeled proteins can be visualized directly in fixed cells using fluorescence microscopy to study their subcellular localization.[9][10]

Quantitative Data in BONCAT Experiments

The quantitative power of BONCAT allows for the precise measurement of changes in protein synthesis. The following tables summarize representative quantitative data from BONCAT studies.

| Experiment Type | Cell Type | Labeling Time | Number of Proteins Identified | Reference |

| BONCAT-MS | HEK293 | 2 hours | 195 | [15] |

| Quantitative BONCAT (QBONCAT) | Rat Retinal Ganglion Cells | 1 or 5 days | >1000 | [16] |

| BONCAT-pSILAC | HeLa | 30 minutes | 1529 | [12][17] |

| BONCAT-pSILAC | HeLa | 4 hours | 1931 | [12][17] |

Table 1: Number of newly synthesized proteins identified in various BONCAT experiments.

| Method | Labeling Time | Number of Proteins Quantified |

| BONCAT-pSILAC | 30 minutes | 1400 |

| pSILAC | 30 minutes | Not reported |

| BONCAT-pSILAC | 4 hours | 1931 |

| pSILAC | 4 hours | 589 |

Table 2: Comparison of the number of quantified proteins between BONCAT-pSILAC and pSILAC.[12][17]

Logical Relationships in BONCAT

The following diagram illustrates the logical flow and key decision points in designing and interpreting a BONCAT experiment.

Caption: Logical flow for designing and executing a BONCAT experiment.

Applications in Drug Development and Research

BONCAT is a powerful tool for:

-

Target Identification and Validation: Identifying proteins whose synthesis is altered in response to a drug candidate can provide insights into its mechanism of action and potential off-target effects.

-

Biomarker Discovery: Changes in the synthesis of specific proteins can serve as biomarkers for disease progression or treatment response.

-

Understanding Disease Mechanisms: BONCAT can be used to study how protein synthesis is dysregulated in various diseases, such as cancer and neurodegenerative disorders.

-

Fundamental Biological Research: The technique is invaluable for studying a wide range of cellular processes, including cell cycle progression, stress responses, and synaptic plasticity.[1][9]

Conclusion

Bioorthogonal Non-canonical Amino Acid Tagging has revolutionized the study of protein synthesis. Its ability to provide a time-resolved, specific, and versatile platform for labeling and identifying newly synthesized proteins has made it an indispensable tool in the arsenal (B13267) of researchers, scientists, and drug development professionals. As the technology continues to evolve, BONCAT promises to yield even deeper insights into the complex and dynamic world of the proteome.

References

- 1. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]

- 2. brandon-russell.com [brandon-russell.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]

- 6. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]

- 7. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]

- 8. Differential Translation Activity Analysis Using Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Quantitative BONCAT Allows Identification of Newly Synthesized Proteins after Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(Biotinamido)pentylazide for Chemical Biology

For researchers, scientists, and drug development professionals venturing into the realm of chemical biology, 5-(Biotinamido)pentylazide has emerged as an indispensable tool. This bifunctional molecule, featuring a biotin (B1667282) moiety for high-affinity capture and a terminal azide (B81097) for bioorthogonal conjugation, facilitates the selective labeling and enrichment of biomolecules from complex biological systems. This guide provides a comprehensive overview of its core principles, applications, and detailed protocols for its use.

Core Concepts and Chemical Properties

This compound is a biotinylation reagent that contains an azide group, enabling it to participate in highly specific and efficient "click chemistry" reactions.[1][2][3] Its structure consists of a biotin molecule linked to a five-carbon pentyl spacer which terminates in an azide group.

Chemical Structure:

-

Biotin: A vitamin that exhibits an extraordinarily strong non-covalent interaction with the proteins avidin (B1170675) and streptavidin.[4][5]

-

Pentylazide: A linker containing a terminal azide (N₃) group. The azide is a key functional group in bioorthogonal chemistry, as it is virtually absent in biological systems and reacts selectively with specific partners, most notably alkynes.[6][7]

The key properties of this compound are summarized in the table below.

| Property | Value |

| Synonym | N-(5-Azidopentyl)biotinamide |

| CAS Number | 1349190-76-6 |

| Molecular Formula | C₁₅H₂₆N₆O₂S |

| Molecular Weight | 354.5 g/mol |

| Storage | Recommended storage at -20°C. |

| Solubility | Soluble in organic solvents like DMSO and DMF. |

| Purity | Typically >95%. |

The Power of Bioorthogonal Chemistry: Click Reactions

The utility of this compound lies in its ability to undergo bioorthogonal reactions, specifically the azide-alkyne cycloaddition. This "click chemistry" reaction is characterized by its high efficiency, selectivity, and biocompatibility, meaning it can proceed in complex biological environments without interfering with native processes.[6][7]

There are two primary forms of the azide-alkyne cycloaddition used in conjunction with this compound:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to accelerate the formation of a stable triazole linkage between the azide on the biotin probe and a terminal alkyne on a target biomolecule.[8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne provides the activation energy for the reaction to proceed efficiently without a catalyst.[2]

The choice between CuAAC and SPAAC depends on the experimental context. CuAAC is often used for in vitro applications with cell lysates, while SPAAC is the preferred method for labeling in living cells.

The Biotin-Streptavidin Interaction: A High-Affinity Partnership

Once the alkyne-tagged biomolecule is labeled with this compound, the biotin moiety serves as a powerful handle for detection and purification. Biotin binds to the proteins avidin and streptavidin with exceptionally high affinity, one of the strongest non-covalent interactions known in nature.[4][5]

| Interaction | Dissociation Constant (Kd) | Key Characteristics |

| Biotin-Avidin | ~10⁻¹⁵ M | Avidin is a glycoprotein (B1211001) found in egg whites. Its high isoelectric point can sometimes lead to non-specific binding.[9] |

| Biotin-Streptavidin | ~10⁻¹⁴ M | Streptavidin is a non-glycosylated protein from Streptomyces avidinii. It has a more neutral isoelectric point, which often results in lower non-specific binding compared to avidin, making it a preferred choice for many applications.[4] |

This strong and specific interaction allows for the efficient enrichment of biotinylated biomolecules from complex mixtures using streptavidin-coated beads or surfaces.

Applications in Chemical Biology and Drug Development

The unique properties of this compound make it a versatile tool for a wide range of applications, including:

-

Proteomics: Identifying and quantifying newly synthesized proteins or post-translationally modified proteins.

-

Glycan and Lipid Labeling: Studying the dynamics of glycans and lipids in cellular processes.[10]

-

Nucleic Acid Labeling: Investigating DNA and RNA synthesis and function.[10]

-

Activity-Based Protein Profiling (ABPP): Identifying the targets of small molecule inhibitors and drugs.

-

PROTAC Development: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]

Experimental Protocols

The following are generalized protocols for the use of this compound in protein labeling and enrichment. Optimization will be required for specific applications.

Labeling of Alkyne-Modified Proteins in Cell Lysate (CuAAC)

This protocol describes the labeling of proteins that have been metabolically or chemically modified to contain an alkyne group.

Materials:

-

Cell lysate containing alkyne-modified proteins

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium ascorbate (B8700270)

-

Phosphate-buffered saline (PBS)

-

DMSO

Procedure:

-

Prepare Stock Solutions:

-

This compound: 10 mM in DMSO.

-

CuSO₄: 50 mM in water.

-

THPTA or TBTA: 50 mM in DMSO/water.

-

Sodium ascorbate: 500 mM in water (prepare fresh).

-

-

Protein Quantification: Determine the protein concentration of the cell lysate.

-

Click Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Cell lysate (e.g., 1 mg of total protein)

-

This compound (to a final concentration of 100-200 µM)

-

THPTA or TBTA (to a final concentration of 1 mM)

-

CuSO₄ (to a final concentration of 1 mM)

-

-

Initiate Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

-

Enrichment: Proceed with streptavidin-based affinity purification of the biotinylated proteins.

Enrichment of Biotinylated Proteins

Materials:

-

Streptavidin-agarose beads or magnetic beads

-

Wash buffers (e.g., PBS with 0.1% SDS, PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

Procedure:

-

Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions to remove storage buffers.

-

Binding: Add the click reaction mixture to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Washing: Pellet the beads by centrifugation and remove the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer, which will denature the streptavidin and release the biotinylated proteins. For applications where the protein needs to remain intact, cleavable biotin linkers can be used.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound.

Caption: General workflow for labeling and enrichment using this compound.

Caption: Application in metabolic labeling and proteomic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 1349190-76-6 | BroadPharm [broadpharm.com]

- 4. Streptavidin - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Item - Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - figshare - Figshare [figshare.com]

- 7. interchim.fr [interchim.fr]

- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coupling of antibodies with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]

The Azide Probe in Proteomics: A Technical Guide to Bioorthogonal Labeling and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and applications of azide (B81097) probes in proteomics. Azide-based chemical proteomics has become an indispensable tool for studying protein dynamics, function, and interactions in their native biological context. This is attributed to the azide group's small size, stability, and bioorthogonal reactivity, meaning it does not interfere with cellular processes[1]. This guide will delve into the core labeling strategies, the bioorthogonal reactions that underpin them, and detailed experimental protocols for their successful implementation.

Core Principles: Bioorthogonal Chemistry

The power of azide probes lies in their ability to participate in bioorthogonal chemical reactions, which are reactions that can occur in living systems without interfering with native biochemical processes[2]. The two most prominent bioorthogonal reactions involving azides are "click chemistry" and the Staudinger ligation.

Click Chemistry: Coined by K.B. Sharpless, this term describes reactions that are high-yielding, modular, and produce minimal byproducts[3][4]. In the context of proteomics, this primarily refers to the azide-alkyne cycloaddition.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that joins an azide with a terminal alkyne to form a stable triazole linkage[5]. While robust, the copper catalyst can be toxic to living cells, limiting its application to in vitro or cell lysate studies[6].

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, strained cyclooctynes (e.g., DBCO, BCN) are used, which react spontaneously with azides without the need for a catalyst[5][7]. This makes SPAAC ideal for live-cell imaging and in vivo applications[8]. However, it can have slower reaction kinetics compared to CuAAC and may exhibit some off-target reactivity with cysteine residues[5][9].

Staudinger Ligation: This is a copper-free alternative to click chemistry that involves the reaction of an azide with a phosphine (B1218219) reagent to form a stable amide bond[10][11]. The "traceless" version of this reaction is particularly advantageous as it leaves no residual atoms from the phosphine, perfectly mimicking a native peptide bond[11]. However, the kinetics of the Staudinger ligation are generally slower than click chemistry reactions[8].

Key Labeling Strategies Employing Azide Probes

There are several strategies for introducing azide functionality into proteins for subsequent analysis:

-

Metabolic Labeling: This approach involves introducing non-canonical amino acids or other biomolecules containing an azide group to cells or organisms. These azide-modified building blocks are then incorporated into newly synthesized proteins or post-translationally modified proteins through the cell's own metabolic machinery[5][10]. A prominent example is the use of L-azidohomoalanine (AHA), an analog of methionine, to tag newly synthesized proteins in a technique known as bioorthogonal non-canonical amino acid tagging (BONCAT)[12][13].

-

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that are designed to covalently bind to the active sites of specific enzyme families[14][15]. These probes consist of a reactive group (the "warhead") that targets a particular class of enzymes, a linker, and a reporter tag, which can be an azide[14][16]. This allows for the selective labeling and identification of active enzymes in a complex proteome[14].

-

Direct Chemical Modification: This strategy employs chemical probes with a reactive group that can directly and covalently modify specific amino acid residues on endogenous proteins[5].

-

Photoaffinity Labeling: This technique uses probes containing a photo-reactive group, such as an aryl azide or a diazirine, in addition to a bioorthogonal handle like an azide[17][18]. Upon exposure to UV light, the photo-reactive group forms a covalent bond with nearby molecules, allowing for the capture of protein-protein interactions or the identification of small molecule targets[19][20].

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving azide probes.

Metabolic Labeling of Cultured Cells with L-Azidohomoalanine (AHA)

This protocol describes the pulse-labeling of newly synthesized proteins in mammalian cells with AHA[3].

Materials:

-

Methionine-free cell culture medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-azidohomoalanine (AHA)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Culture cells to 70-80% confluency[3].

-

To deplete intracellular methionine, aspirate the growth medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium supplemented with dFBS for 30-60 minutes[3].

-

Prepare the AHA labeling medium by dissolving AHA in the methionine-free medium to a final concentration of 25-50 µM[3].

-

Remove the starvation medium and add the AHA labeling medium to the cells[3].

-

Incubate the cells for the desired labeling period (e.g., 1-4 hours)[3].

-

After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS[3].

-

Lyse the cells using an appropriate lysis buffer containing protease inhibitors[3].

-

Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay)[3].

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol details the "clicking" of a biotin-alkyne tag to AHA-labeled proteins in a cell lysate for subsequent enrichment and mass spectrometry analysis.

Materials:

-

AHA-labeled cell lysate

-

Biotin-alkyne probe

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (as a reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (as a copper-chelating ligand)

Procedure:

-

To the protein lysate, add the biotin-alkyne probe to a final concentration of 25 µM[21].

-

Add the copper-chelating ligand (e.g., TBTA) to a final concentration of 200 µM[21].

-

Add the reducing agent (e.g., TCEP) to a final concentration of 400 µM[21].

-

Initiate the click reaction by adding CuSO₄ to a final concentration of 200 µM[21].

-

Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking[22].

-

The biotin-tagged proteins are now ready for enrichment using streptavidin beads[3].

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol describes the copper-free labeling of azide-modified proteins with a cyclooctyne-containing probe.

Materials:

-

Azide-functionalized protein solution

-

Cyclooctyne-containing molecule (e.g., DBCO-dye, BCN-biotin)

-

PBS buffer, pH 7.4

Procedure:

-

Prepare a stock solution of the cyclooctyne-containing molecule in an appropriate solvent like DMSO[7].

-

Add the cyclooctyne-containing molecule to the azide-modified protein solution. A 2- to 4-fold molar excess of the cyclooctyne (B158145) reagent is a common starting point[7].

-

Incubate the reaction mixture for 1-12 hours at room temperature or 4°C for 12-24 hours. Reaction times will vary depending on the specific cyclooctyne and protein[7][22].

-

Purify the labeled protein using dialysis or a desalting column to remove unreacted reagents[22].

Data Presentation: Quantitative Comparison of Labeling Chemistries

The choice between different bioorthogonal reactions depends on the specific experimental context. The following table summarizes key quantitative parameters for CuAAC, SPAAC, and Staudinger ligation.

| Parameter | Staudinger Ligation | CuAAC | SPAAC |